Thymidine, 3'-deoxy-3'-(((2-propenylamino)thioxomethyl)amino)-
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Overview
Description
Thymidine, 3’-deoxy-3’-(((2-propenylamino)thioxomethyl)amino)-: is a modified nucleoside analog. It is structurally derived from thymidine, a naturally occurring nucleoside that is a component of DNA. The modification involves the substitution of the 3’-hydroxyl group with a 3’-deoxy-3’-(((2-propenylamino)thioxomethyl)amino) group. This alteration imparts unique chemical and biological properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thymidine, 3’-deoxy-3’-(((2-propenylamino)thioxomethyl)amino)- involves multiple steps. The starting material is typically thymidine, which undergoes a series of chemical reactions to introduce the desired modifications. Key steps include:
Protection of the 5’-hydroxyl group: This is often achieved using silyl or acyl protecting groups to prevent unwanted reactions at this site.
Deoxygenation at the 3’-position: This step involves the removal of the 3’-hydroxyl group, typically using reagents like triphenylphosphine and diethyl azodicarboxylate (DEAD).
Introduction of the thioxomethyl group: This is achieved through the reaction of the intermediate with a thioxomethylating agent.
Attachment of the 2-propenylamino group: This step involves the reaction of the intermediate with an appropriate propenylamine derivative.
Deprotection: The final step involves the removal of the protecting groups to yield the desired compound.
Industrial Production Methods: Industrial production of thymidine, 3’-deoxy-3’-(((2-propenylamino)thioxomethyl)amino)- follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated synthesizers, high-throughput purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: Thymidine, 3’-deoxy-3’-(((2-propenylamino)thioxomethyl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thioxomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Nucleophiles like amines, thiols, and alcohols, typically in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Thymidine, 3’-deoxy-3’-(((2-propenylamino)thioxomethyl)amino)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of modified nucleic acids and nucleoside analogs.
Biology: The compound is studied for its potential role in DNA replication and repair mechanisms.
Medicine: It is investigated for its potential as an antiviral or anticancer agent due to its ability to interfere with nucleic acid metabolism.
Industry: The compound is used in the development of diagnostic tools and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of thymidine, 3’-deoxy-3’-(((2-propenylamino)thioxomethyl)amino)- involves its incorporation into DNA during replication. The modified nucleoside can be recognized by DNA polymerases and incorporated into the growing DNA strand. due to the structural modifications, it can cause chain termination or introduce mutations, thereby inhibiting DNA synthesis. This mechanism is particularly useful in antiviral and anticancer therapies, where the goal is to disrupt the replication of viral or cancerous cells.
Comparison with Similar Compounds
3’-Amino-3’-deoxy-2-thio-thymidine: Similar in structure but lacks the 2-propenylamino group.
3’-Deoxy-3’-fluorothymidine: Contains a fluorine atom instead of the thioxomethyl group.
5’-Fluorouracil: A pyrimidine analog used in cancer treatment.
Uniqueness: Thymidine, 3’-deoxy-3’-(((2-propenylamino)thioxomethyl)amino)- is unique due to the presence of both the thioxomethyl and 2-propenylamino groups. These modifications confer distinct chemical and biological properties, making it a valuable tool in scientific research and potential therapeutic applications.
Properties
CAS No. |
132149-38-3 |
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Molecular Formula |
C14H20N4O4S |
Molecular Weight |
340.40 g/mol |
IUPAC Name |
1-[(2S,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]-3-prop-2-enylthiourea |
InChI |
InChI=1S/C14H20N4O4S/c1-3-4-15-13(23)16-9-5-11(22-10(9)7-19)18-6-8(2)12(20)17-14(18)21/h3,6,9-11,19H,1,4-5,7H2,2H3,(H2,15,16,23)(H,17,20,21)/t9-,10+,11+/m0/s1 |
InChI Key |
RCZXSGLPXOJVJW-HBNTYKKESA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)NC(=S)NCC=C |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)NC(=S)NCC=C |
Origin of Product |
United States |
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